3-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
Description
3-Chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-fluoro-substituted benzene ring linked to a phenyl group via a sulfonamide bridge. The phenyl group is further substituted with a 2-(morpholin-4-yl)-2-oxoethyl moiety. This structural motif combines halogenated aromaticity with a morpholine-based side chain, which is often associated with enhanced solubility and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c19-16-12-15(5-6-17(16)20)27(24,25)21-14-3-1-13(2-4-14)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYXBLBOOWHKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that the interaction of a compound with its target often results in changes in the biochemical processes within the cell.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other compounds or substances.
Biological Activity
3-Chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Chlorine and Fluorine Substituents : These halogens can enhance the lipophilicity and bioactivity of the compound.
- Morpholine Ring : This moiety is known for its ability to influence pharmacokinetics and receptor interactions.
- Sulfonamide Group : This functional group is often associated with antibacterial properties.
The molecular formula is with a molecular weight of approximately 385.84 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds can halt the cell cycle at specific phases, preventing further division.
A study demonstrated that related sulfonamides could reduce perfusion pressure in isolated rat heart models, suggesting a cardiovascular impact that may correlate with their anticancer effects .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes crucial for cancer cell metabolism.
- Interaction with Receptors : The morpholine component may facilitate binding to specific receptors involved in tumor growth regulation.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models suggest that the compound exhibits favorable permeability characteristics across cellular membranes, which can enhance its bioavailability .
However, potential toxicity must be considered. Reports indicate that similar compounds can cause skin irritation and eye damage upon contact .
Study on Perfusion Pressure
A notable study investigated various sulfonamide derivatives' effects on perfusion pressure in an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure over time, suggesting cardiovascular implications that could be relevant for therapeutic applications .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | N/A | Baseline |
| Compound A | 0.001 | Decreased |
| Compound B | 0.001 | No significant change |
| Compound C | 0.001 | Increased |
Cytotoxicity Assays
In vitro studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 3.96 to 4.38 μM, indicating their potential as anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is . The structure features a sulfonamide group, which is known for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological properties, making it a candidate for drug development.
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains. The sulfonamide group inhibits bacterial folic acid synthesis, making this compound a potential candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of sulfonamides exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anticancer Research
Mechanism of Action
Recent studies have explored the role of sulfonamides in cancer therapy. The compound's ability to interfere with cellular signaling pathways can be crucial for developing anticancer agents. It has been suggested that compounds with similar structures can induce apoptosis in cancer cells by modulating signal transduction pathways.
Case Study: In Vitro Studies
In vitro studies indicated that a closely related sulfonamide compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases that are pivotal in cancer cell proliferation .
Drug Development and Pharmacology
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of 3-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide are essential for its application as a therapeutic agent. Studies on similar compounds suggest that the morpholine moiety may enhance solubility and bioavailability, crucial factors for effective drug formulation.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High (in water) |
| Bioavailability | Moderate to High |
| Half-life | 6–8 hours |
| Metabolism | Hepatic metabolism |
Biochemical Research
Enzyme Inhibition
Sulfonamides have been extensively studied for their ability to inhibit various enzymes, particularly those involved in metabolic pathways. This compound's structure suggests potential inhibitory effects on carbonic anhydrase and other relevant enzymes.
Case Study: Enzyme Activity Assays
Research involving enzyme assays has shown that similar sulfonamide compounds can effectively inhibit carbonic anhydrase activity, leading to decreased tumor growth in animal models .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related sulfonamides and morpholine-containing derivatives:
Key Structural and Functional Insights
Morpholine Integration: The target compound and analogs like 5m and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide incorporate morpholine to enhance solubility and pharmacokinetics. Morpholine’s oxygen-rich structure improves water solubility, critical for bioavailability.
Halogenation Patterns :
- The 3-chloro-4-fluoro substitution on the benzene ring (target compound) contrasts with bromo ( ) or trifluoromethyl ( ) groups in analogs. Halogens influence electronic properties and binding affinity; chloro-fluoro combinations may optimize steric and electronic interactions in target binding.
Linker Diversity: The target’s 2-oxoethyl linker between phenyl and morpholine is distinct from pyrimidine (5m ), pyridazine ( ), or urea ( ) linkers.
Biological Activity: Temano-grel ( ) demonstrates that morpholine-ethoxy-phenyl motifs are viable in platelet aggregation inhibitors.
Physicochemical Properties
- Molecular Weight : The target compound (~422.88 g/mol) is lighter than pyridazine- or pyrimidine-containing analogs (e.g., 475.40 g/mol in ), which may improve membrane permeability.
- Melting Points : Urea derivatives ( ) exhibit higher melting points (190–207°C) due to hydrogen bonding, whereas sulfonamides with flexible side chains (e.g., target compound) likely have lower melting points.
Research Implications
- Structure-Activity Relationship (SAR) : The chloro-fluoro-morpholine-sulfonamide scaffold warrants exploration in kinase or protease inhibition assays, given precedents like 5m .
- Synthetic Feasibility: The target compound’s synthesis may parallel methods for (morpholinoacetamide coupling) or (sulfonamide derivatization).
Preparation Methods
Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride
The foundational intermediate, 3-chloro-4-fluorobenzenesulfonyl chloride, is synthesized via chlorosulfonation of 3-chloro-4-fluorobenzene. A mixture of chlorosulfonic acid (3 equivalents) and 3-chloro-4-fluorobenzene is heated at 110°C for 4 hours under nitrogen, followed by quenching in ice water to precipitate the sulfonyl chloride. Yields typically range from 68–72% after recrystallization in hexane.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | 110°C |
| Solvent | Neat chlorosulfonic acid |
| Reaction Time | 4 hours |
| Purification | Hexane recrystallization |
Preparation of 4-[2-(Morpholin-4-yl)-2-Oxoethyl]Aniline
The amine component, 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline, is synthesized through a two-step process:
-
Friedel-Crafts Acylation: Reaction of aniline with chloroacetyl chloride in dichloromethane (DCM) catalyzed by aluminum chloride yields 4-chloroacetylaniline (82% yield).
-
Nucleophilic Substitution: Treatment with morpholine in acetonitrile at 60°C for 6 hours substitutes the chloride with morpholine, achieving 89% conversion.
Coupling of Sulfonyl Chloride and Amine Intermediate
Sulfonamide Bond Formation
The critical sulfonamide linkage is formed via reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline. In a representative procedure:
-
The amine (1.0 equivalent) is dissolved in dry DCM with triethylamine (1.5 equivalents) at 0°C.
-
Sulfonyl chloride (1.05 equivalents) in DCM is added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
Post-reaction, the organic layer is washed with 5% HCl, brine, and dried over Na₂SO₄. Evaporation yields the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 75–80% yield.
Optimization Insights:
-
Solvent Systems: Polar aprotic solvents like DCM or THF improve solubility of intermediates.
-
Stoichiometry: A slight excess of sulfonyl chloride (1.05 eq) ensures complete amine consumption.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from involves:
-
Mixing sulfonyl chloride (1.0 eq), amine (1.0 eq), and triethylamine (1.5 eq) in DCM.
-
Irradiating at 100°C for 15 minutes (300 W).
-
Isolation by filtration and washing with cold ethanol yields 85% pure product, further upgraded to >98% via recrystallization.
Advantages:
Industrial-Scale Purification Strategies
Crystallization Optimization
Large-scale production employs mixed-solvent systems for crystallization:
Chromatography-Free Purification
Avoiding silica gel chromatography, a tandem acid-base wash is used:
-
Wash with 0.1M HCl to remove unreacted amine.
-
Neutralize with 0.1M NaOH to eliminate residual sulfonyl chloride.
-
Final recrystallization in ethanol/water (4:1) achieves 97% purity.
Analytical Characterization
Q & A
Q. What are the established synthetic routes for 3-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide, and what intermediates are critical?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzene sulfonamide precursor via sulfonation of a substituted benzene ring (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride).
- Step 2: Coupling the sulfonamide group to a morpholine-containing intermediate, such as 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline, using coupling agents like EDCl or DCC in anhydrous dichloromethane (DCM) .
- Key Intermediates:
- Intermediate A: 3-Chloro-4-fluorobenzenesulfonyl chloride (verified by -NMR and FT-IR).
- Intermediate B: 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (characterized by LC-MS and TLC monitoring).
Q. Which analytical techniques are recommended for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns and connectivity of the morpholine and sulfonamide groups .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation .
Q. How is preliminary biological activity screening conducted for this compound?
Answer:
- In vitro Assays:
- Antimicrobial Activity: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
- Target Prediction: Molecular docking against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase IX to hypothesize mechanisms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates .
- Temperature Control: Maintain 0–5°C during sulfonation to minimize side reactions.
- Catalysis: Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Workup Optimization: Sequential extraction with NaHCO (to remove unreacted sulfonyl chloride) and brine (to remove polar impurities) .
Q. How should researchers address discrepancies in biological activity data across studies?
Answer:
- Experimental Replication: Standardize assay protocols (e.g., cell passage number, incubation time) to reduce variability .
- Contamination Checks: Validate sterility of compound stocks via microbial culture assays.
- Structural Reanalysis: Confirm batch purity via XRD or -NMR to rule out degradation or polymorphic forms .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) in this compound?
Answer:
- Molecular Dynamics (MD): Simulate binding interactions with DHPS over 100 ns trajectories to identify critical residues (e.g., Phe, Lys) .
- Free Energy Perturbation (FEP): Calculate binding affinity changes upon substituting the morpholine or fluorine groups .
- QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic parameters (e.g., Hammett σ) with IC values .
Q. What protocols ensure compound stability during long-term storage?
Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Monitoring: Periodic HPLC analysis (every 3 months) to detect degradation products (e.g., sulfonic acid derivatives).
- Lyophilization: For aqueous stock solutions, lyophilize and reconstitute in DMSO immediately before use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
